8-Methoxyamoxapine-d8
Description
8-Methoxyamoxapine-d8 is a deuterated analog of 8-methoxyamoxapine, where eight hydrogen atoms are replaced with deuterium. This isotopic modification enhances its utility as an internal standard in mass spectrometry and pharmacokinetic studies, minimizing interference from endogenous compounds and improving analytical precision . The methoxy substitution at the 8-position likely alters metabolic stability and receptor binding compared to amoxapine .
Properties
Molecular Formula |
C₁₈H₁₀D₈ClN₃O₂ |
|---|---|
Molecular Weight |
351.86 |
Synonyms |
8-Methoxyamoxapin-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Amoxapine : The parent compound lacks the 8-methoxy group and deuterium substitution.
- Deuterated analogs (e.g., 8-hydroxyamoxapine-d8) : Used in quantitative bioanalysis to track pharmacokinetics.
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Deuterium Substitution |
|---|---|---|---|---|
| Amoxapine | 313.79 | 3.1 | 0.05 (water) | None |
| 8-Methoxyamoxapine | 343.82 | 3.5* | 0.03* (water) | None |
| 8-Methoxyamoxapine-d8 | 351.89 | 3.5* | 0.03* (water) | 8 H → D substitutions |
| 8-Hydroxyamoxapine-d8 | 321.80 | 2.8* | 0.10* (water) | 8 H → D substitutions |
*Estimated based on parent compound trends .
The deuterated form exhibits a ~2.3% increase in molecular weight compared to its non-deuterated counterpart, which minimally impacts lipophilicity (logP) but may influence metabolic stability and chromatographic retention .
Pharmacological and Metabolic Differences
Deuterated compounds like this compound are designed to resist cytochrome P450-mediated metabolism due to the kinetic isotope effect, prolonging half-life. For example:
Table 2: Pharmacokinetic Parameters
| Compound | Half-Life (h) | Bioavailability (%) | Key Metabolites |
|---|---|---|---|
| Amoxapine | 8 | 85–90 | 8-Hydroxyamoxapine |
| This compound | 9.5–10.5* | ~85* | Deuterated metabolites |
| 8-Hydroxyamoxapine-d8 | 6–7* | ~90* | Glucuronide conjugates |
*Estimated from deuterated analog studies .
Analytical Differentiation
Gas chromatography (GC) and LC-MS/MS are critical for distinguishing this compound from analogs.
Table 3: Gas Chromatography Parameters (SE-30 Column)
| Compound | Retention Time (min) | Fragmentation Pattern (m/z) |
|---|---|---|
| 8-Methoxyamoxapine | 12.3 | 344 → 299, 227 |
| This compound | 12.1* | 352 → 307, 235 |
| 8-Hydroxyamoxapine | 10.8 | 314 → 269, 197 |
*Inferred from NIST data on similar deuterated compounds; deuterium reduces retention time slightly due to altered volatility .
LC-MS/MS studies highlight the utility of deuterated standards in quantifying low-abundance metabolites, with this compound providing a +8 Da shift in precursor ions for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
